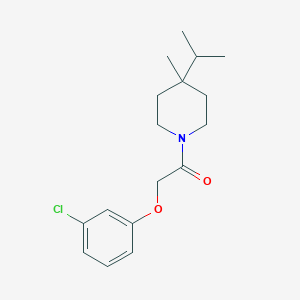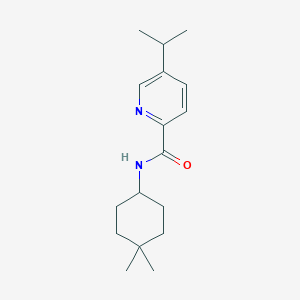
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone, also known as CMPE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone involves its interaction with various receptors and transporters in the body. It has been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This may contribute to its potential as a treatment for addiction. 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to decrease anxiety-like behavior and increase social interaction. Additionally, 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been shown to decrease the growth of cancer cells and reduce inflammation.
実験室実験の利点と制限
One advantage of using 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone in lab experiments is its potential therapeutic applications in various fields. Additionally, the synthesis method for 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone is relatively simple and can be carried out in a laboratory setting. However, one limitation is the lack of studies on the long-term effects of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone on the body. Further research is needed to fully understand its potential as a therapeutic agent.
将来の方向性
There are several potential future directions for research on 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone. In neuroscience, further studies could investigate its potential as a treatment for addiction and other neurological disorders. In oncology, studies could focus on optimizing the dosage and delivery of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone for maximum efficacy. Additionally, further research is needed to fully understand the long-term effects of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone on the body and its potential as a therapeutic agent in other fields.
合成法
The synthesis of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone involves the reaction of 3-chlorophenol with 4-methyl-4-propan-2-ylpiperidin-1-amine in the presence of ethyl chloroformate. The resulting product is then treated with sodium hydroxide to obtain 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone. This method has been reported to have a yield of 60-70% and can be carried out in a laboratory setting.
科学的研究の応用
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been investigated for its potential therapeutic applications in various fields. In neuroscience, it has been studied for its effects on dopamine transporters and its potential as a treatment for addiction. In oncology, 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been shown to inhibit the growth of cancer cells and may have potential as an anti-cancer agent. Additionally, 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been investigated for its potential as an anti-inflammatory and analgesic agent.
特性
IUPAC Name |
2-(3-chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-13(2)17(3)7-9-19(10-8-17)16(20)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWCOTGJQONTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)COC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea](/img/structure/B7436255.png)
![N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7436260.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-2-[4-(tetrazol-1-yl)oxan-4-yl]acetamide](/img/structure/B7436266.png)
![Tert-butyl 2,2-dimethyl-1-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methylcarbamoyl]cyclopropane-1-carboxylate](/img/structure/B7436269.png)
![ethyl 5-[[(2-methyl-3-oxo-1H-pyrazole-5-carbonyl)amino]methyl]furan-2-carboxylate](/img/structure/B7436272.png)
![N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide](/img/structure/B7436279.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436285.png)
![8-(5-Bromo-2,6-dimethylpyrimidin-4-yl)-1-methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B7436287.png)
![1-Ethyl-3-[4-(2-methylsulfonylethoxy)anilino]quinoxalin-2-one](/img/structure/B7436298.png)
![N-(4-acetamido-3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7436310.png)
![3-[(4-methylphenyl)methyl]-N-(2-methyl-4-pyrazol-1-ylphenyl)azetidine-1-carboxamide](/img/structure/B7436317.png)


![N-[4-(3,3,3-trifluoropropanoylamino)phenyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B7436339.png)